Chromatographic Method Suitability and Regulatory Reporting Thresholds for Sorafenib Urea Impurity Quantification
The validated HPLC method for sorafenib and its pharmacopeial impurities achieves a detection limit (LOD) of 0.015 μg/mL for impurity compounds, with calibration linearity over the range 0.050–0.30 μg/mL [1]. This analytical sensitivity corresponds to the capability to detect impurities at levels below the ICH Q3A reporting threshold of 0.05% for maximum daily doses ≤2 g [2]. Sorafenib Impurity 21, when used as a reference standard within this validated method framework, enables quantification at these regulatory-relevant levels. In contrast, alternative sorafenib impurities not characterized under identical chromatographic conditions (ODS-AQ YMC column, 10 mM ammonium formate pH 3.4/ethanol gradient, 246 nm detection) lack verified method suitability [1].
| Evidence Dimension | HPLC method detection limit for impurity quantification |
|---|---|
| Target Compound Data | LOD = 0.015 μg/mL (in-class value, class-level inference based on method applicability to pharmacopeial impurities including urea impurity) |
| Comparator Or Baseline | ICH Q3A reporting threshold = 0.05% (≥0.05% impurity level requires reporting for MDD ≤2 g) |
| Quantified Difference | Method sensitivity (LOD 0.015 μg/mL) enables detection below regulatory reporting threshold |
| Conditions | ODS-AQ YMC 150 mm column; mobile phase A: 10 mM ammonium formate pH 3.4; mobile phase B: ethanol; gradient flow 0.6 mL/min; detection 246 nm [1] |
Why This Matters
Analytical method sensitivity below regulatory reporting thresholds is essential for ANDA submission and commercial batch release testing.
- [1] Bhupatiraju RV, Peddi P, Edla S, Rekha K, Kasimala BB. Green Analytical Approach for HPLC Method Development for Quantification of Sorafenib and Its Pharmacopeia Impurities: LC–MS/MS Characterization and Toxicity Prediction of Stress Degradation Products. Separation Science Plus, 2024; 7(9): e202400106. View Source
- [2] ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2006. View Source
